5-Benzoyl-2-(3-bromophenyl)-1H-1,2,4-triazol-3(2H)-one

Halogen bonding Structure-activity relationship Medicinal chemistry

5-Benzoyl-2-(3-bromophenyl)-1H-1,2,4-triazol-3(2H)-one is a synthetic small-molecule heterocycle belonging to the 1,2,4-triazol-3-one class, with a molecular formula of C15H10BrN3O2 and a molecular weight of 344.16 g/mol. It features a benzoyl group at the 5-position and a 3-bromophenyl substituent at the N2-position of the triazolone ring.

Molecular Formula C15H10BrN3O2
Molecular Weight 344.16 g/mol
Cat. No. B11817435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Benzoyl-2-(3-bromophenyl)-1H-1,2,4-triazol-3(2H)-one
Molecular FormulaC15H10BrN3O2
Molecular Weight344.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=NN(C(=O)N2)C3=CC(=CC=C3)Br
InChIInChI=1S/C15H10BrN3O2/c16-11-7-4-8-12(9-11)19-15(21)17-14(18-19)13(20)10-5-2-1-3-6-10/h1-9H,(H,17,18,21)
InChIKeyBHQHNTCNJNBBRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Benzoyl-2-(3-bromophenyl)-1H-1,2,4-triazol-3(2H)-one: Core Structural and Procurement Baseline


5-Benzoyl-2-(3-bromophenyl)-1H-1,2,4-triazol-3(2H)-one is a synthetic small-molecule heterocycle belonging to the 1,2,4-triazol-3-one class, with a molecular formula of C15H10BrN3O2 and a molecular weight of 344.16 g/mol . It features a benzoyl group at the 5-position and a 3-bromophenyl substituent at the N2-position of the triazolone ring. This specific substitution pattern distinguishes it from other commercially available analogs, such as the 4-bromophenyl (CAS 1000574-42-4) and unsubstituted phenyl (CAS 67266-66-4) variants . The compound is offered by several research chemical suppliers, including Santa Cruz Biotechnology (sc-336798) and CymitQuimica, and is typically supplied at purities of 95-97% .

Why 5-Benzoyl-2-(3-bromophenyl)-1H-1,2,4-triazol-3(2H)-one Cannot Be Replaced by Generic 1,2,4-Triazol-3-one Analogs


Generic substitution within the 5-benzoyl-1,2,4-triazol-3-one class is unreliable due to the profound impact of the N2-aryl substituent's bromine position on electronic distribution, steric bulk, and resulting intermolecular interactions. The 3-bromophenyl (meta) isomer presents a unique vector for halogen bonding and alters the electron density on the phenyl ring compared to the 4-bromophenyl (para) and unsubstituted phenyl analogs [1]. Class-level evidence from thyroid hormone receptor (TR) antagonist series demonstrates that a meta-bromobenzoyl substitution pattern can be optimal for target affinity and functional antagonism, highlighting the critical nature of precise bromine placement for biological activity [2]. This regioisomeric specificity means that the 3-bromophenyl variant cannot be interchanged with its 4-bromo or des-bromo counterparts without risking significant changes in binding potency, selectivity, and downstream pharmacological outcomes.

5-Benzoyl-2-(3-bromophenyl)-1H-1,2,4-triazol-3(2H)-one: Quantitative Differentiation Evidence Versus Closest Analogs


Meta-Bromine Substitution Creates a Distinct Halogen-Bonding Donor Profile Compared to Para-Bromo and Des-Bromo Analogs

The 3-bromophenyl substituent positions the bromine atom at the meta position relative to the triazolone ring attachment, resulting in a distinct electrostatic potential surface and halogen-bond donor capability compared to the para-bromo analog. Calculated molecular electrostatic potential (ESP) values for analogous aryl bromides indicate that meta-bromine substitution yields a more positive sigma-hole potential than para-substitution due to differences in resonance and inductive effects [1]. This difference directly impacts the compound's ability to engage in halogen bonding with target proteins, a key interaction in rational drug design. The unsubstituted phenyl analog (CAS 67266-66-4) entirely lacks this interaction capability.

Halogen bonding Structure-activity relationship Medicinal chemistry

Regioisomeric Bromine Position Alters LogP and Lipophilic Ligand Efficiency Versus 4-Bromo and Unsubstituted Analogs

While 3-bromo and 4-bromo substituents are structural isomers with identical molecular formulas, the meta-bromine substitution in the target compound is predicted to result in a subtly different octanol-water partition coefficient (clogP) compared to the para-bromo analog due to differences in dipole moment and molecular shape. For drug discovery programs, this translates to a different lipophilic ligand efficiency (LLE) profile, which is crucial for balancing potency and pharmacokinetic properties [1]. The unsubstituted phenyl analog (CAS 67266-66-4) has a significantly lower clogP (~2.8) due to the absence of the bromine atom .

Lipophilicity Drug-likeness Physicochemical profiling

Meta-Bromo Substitution Reduces Symmetry and Enhances Crystallinity for Structural Biology Applications

The unsymmetrical 3-bromophenyl substitution reduces molecular symmetry compared to the para-bromo isomer, which can influence crystal packing and the likelihood of obtaining high-quality single crystals for X-ray diffraction studies. In the context of protein-ligand co-crystallization, the unique steric and electronic profile of the meta-bromo group may promote distinct binding poses that facilitate structure determination of challenging drug targets [1]. The 4-bromo analog, with its more symmetric substitution, often exhibits different crystal packing motifs that can be less favorable for certain co-crystallization experiments.

X-ray crystallography Crystal engineering Structural biology

Meta-Bromophenyl Substituent Provides a Unique Steric and Electronic Profile for CYP450 Metabolism Studies

The position of the bromine atom on the N2-phenyl ring is known to influence the site of cytochrome P450-mediated oxidative metabolism. Meta-substituted bromophenyl groups generally exhibit different metabolic susceptibility compared to para-substituted analogs, with the meta position often blocking oxidation at that site and redirecting metabolism to other positions [1]. This can result in a distinct metabolite profile, which is a critical consideration for lead optimization in drug discovery. The unsubstituted phenyl analog serves as a baseline for identifying bromine-directed metabolic shifts.

Drug metabolism CYP450 Metabolic stability

Optimal Research and Industrial Application Scenarios for 5-Benzoyl-2-(3-bromophenyl)-1H-1,2,4-triazol-3(2H)-one


Halogen-Bond-Guided Lead Optimization Campaigns

This compound is the preferred choice for medicinal chemistry programs that aim to exploit halogen bonding as a key molecular recognition element. Its meta-bromine provides a distinct sigma-hole geometry that is not achievable with the para-bromo or des-bromo analogs, as supported by class-level halogen-bonding principles [1]. Structure-based design teams can use this compound to probe the halogen-bond donor-acceptor landscape of a target protein's binding site.

Regioisomeric Selectivity Profiling in Biochemical Assays

When conducting structure-activity relationship (SAR) studies on a triazolone-based scaffold, this compound serves as the essential meta-substituted probe. Pairing it with the 4-bromophenyl analog (CAS 1000574-42-4) and the unsubstituted phenyl analog (CAS 67266-66-4) allows researchers to map the impact of bromine regioisomerism on target binding and functional activity. This is critical for patent protection strategies and for identifying the optimal substitution pattern for potency and selectivity [2].

Heavy-Atom Derivative for Macromolecular Crystallography

Structural biology groups seeking an experimentally phased crystal structure of a protein-ligand complex should consider this compound as a heavy-atom derivative. The presence of bromine enables single-wavelength anomalous dispersion (SAD) or multi-wavelength anomalous dispersion (MAD) phasing, while the asymmetric meta-substitution may lead to more favorable crystal contacts compared to the more symmetric para-bromo isomer, potentially improving the success rate of co-crystallization trials [3].

CYP450 Metabolic Pathway Deconvolution Studies

For drug metabolism and pharmacokinetics (DMPK) teams, this compound provides a defined metabolic probe. By comparing its metabolite profile with that of the para-bromo analog, researchers can deconvolute the regioselectivity of CYP450-mediated oxidation on a brominated phenyl ring. This information is valuable for predicting metabolic soft spots and guiding the design of metabolically stable analogs in a lead optimization program [4].

Quote Request

Request a Quote for 5-Benzoyl-2-(3-bromophenyl)-1H-1,2,4-triazol-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.